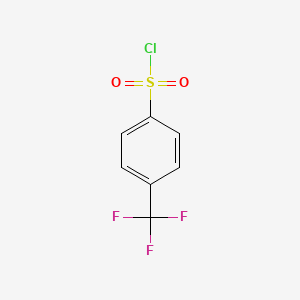

4-(Trifluoromethyl)benzenesulfonyl chloride

Description

The exact mass of the compound 4-(Trifluoromethyl)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDCZHDOIBUGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380506 | |

| Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2991-42-6 | |

| Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2991-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)benzenesulfonyl Chloride: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 4-(trifluoromethyl)benzenesulfonyl chloride, a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physical properties, chemical behavior, and practical applications. The content herein is structured to provide not just data, but a causal understanding of experimental choices and methodologies, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

4-(Trifluoromethyl)benzenesulfonyl chloride, also known as TFMS-Cl, is an organosulfur compound featuring a benzene ring substituted with a trifluoromethyl group and a sulfonyl chloride functional group.[1] This unique combination of an electron-withdrawing trifluoromethyl group and a highly reactive sulfonyl chloride moiety imparts significant stability and electrophilicity to the molecule.[1] Its primary utility lies in its ability to introduce the 4-(trifluoromethyl)phenylsulfonyl group into various organic molecules, a common structural motif in many biologically active compounds.[1][2]

First synthesized in the mid-20th century, TFMS-Cl has become an indispensable building block in the synthesis of sulfonamides, a class of compounds with broad therapeutic applications, including antibiotics and antidiabetic agents.[1] Its synthetic origin lies in the chlorosulfonation of 4-(trifluoromethyl)toluene.[1]

Molecular Structure:

Caption: Chemical structure of 4-(Trifluoromethyl)benzenesulfonyl chloride.

Physical and Chemical Properties

The physical and chemical properties of 4-(trifluoromethyl)benzenesulfonyl chloride are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 2991-42-6 | [1][3][4][5] |

| Molecular Formula | C₇H₄ClF₃O₂S | [1][3][5] |

| Molecular Weight | 244.61 g/mol | [3][5] |

| Appearance | White to off-white or pale yellow crystalline solid, powder, or low melting solid.[1][6][7] | [1][6][7] |

| Melting Point | 26-34 °C | [1][3][6][7] |

| Boiling Point | 76-78 °C at 1 mmHg; 58 °C at 0.2 mmHg | [1] |

| Density | 1.532 g/cm³ (predicted) | [1][6] |

| Solubility | Slightly soluble in chloroform and methanol.[6] Reacts violently with water.[6] | [6] |

| Refractive Index | 1.481 | [1] |

| Flash Point | 104.4 °C (220 °F) | [1][6] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25 °C (Predicted) | [1] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of 4-(trifluoromethyl)benzenesulfonyl chloride.

-

Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns that can be used for its identification. Key peaks (m/z) are observed at 145 (base peak), 209, and 95.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Data is available from FTIR (Melt) and ATR-IR techniques.[8]

-

Raman Spectroscopy: Raman spectra complement IR data for structural elucidation.[8]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper safety protocols when handling this compound. 4-(Trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive substance.[3][4][6]

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[4][8][9]

-

Moisture Sensitive: Reacts with water, potentially liberating toxic gas (HCl).[3][6][9] It is crucial to handle and store this compound under anhydrous conditions.[2]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[3][4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][10]

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][11]

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store under an inert atmosphere (e.g., nitrogen or argon).[3][6]

-

Spill Management: In case of a spill, absorb the material with an inert, dry substance and dispose of it as hazardous waste. Do not use water to clean up spills.[9]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[3][6][11]

-

Keep the container tightly sealed and stored under an inert gas.[3][6] Recommended storage temperature is often between 2-8°C.[6]

Key Synthetic Applications and Experimental Protocols

The high reactivity of the sulfonyl chloride group, enhanced by the electron-withdrawing trifluoromethyl substituent, makes 4-(trifluoromethyl)benzenesulfonyl chloride a versatile reagent for forming sulfonamides and sulfonate esters.[2]

Synthesis of Sulfonamides

The reaction with primary or secondary amines to form sulfonamides is a cornerstone application. This reaction typically proceeds smoothly in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide

Caption: Workflow for a typical sulfonamide synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Industrial Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride

The industrial production of this reagent requires precise control over reaction conditions to ensure high purity and yield. Two common synthetic routes are direct sulfonylation and a multi-step synthesis via a diazonium salt intermediate.[2] The multi-step approach, while more complex, often provides a purer product with fewer byproducts.[2]

Conclusion

4-(Trifluoromethyl)benzenesulfonyl chloride is a fundamentally important reagent with well-characterized physical properties and a broad range of applications in organic synthesis. Its utility is primarily driven by the reliable and efficient formation of sulfonamides and sulfonate esters. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The protocols and data presented in this guide are intended to provide a solid foundation for scientists working with this versatile compound.

References

-

ChemBK. (2024, April 9). 4-(trifluoromethyl)benzene-1-sulfonyl chloride. Retrieved January 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved January 12, 2026, from [Link]

-

Capot Chemical. (2019, November 13). MSDS of 4-(Trifluoromethyl)benzenesulfonyl chloride. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride. Retrieved January 12, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | TCI AMERICA [tcichemicals.com]

- 5. Buy 4-(Trifluoromethyl)benzenesulfonyl chloride | 2991-42-6 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. 4-(Trifluoromethyl)benzenesulfonyl chloride, 98% 25 g | Request for Quote [thermofisher.com]

- 8. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.se [fishersci.se]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Modern Chemistry

This guide provides an in-depth exploration of 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl), a pivotal reagent in contemporary organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and essential safety protocols associated with this versatile compound.

Introduction: The Strategic Importance of 4-(Trifluoromethyl)benzenesulfonyl Chloride

4-(Trifluoromethyl)benzenesulfonyl chloride, with the CAS number 2991-42-6, is an organosulfur compound of significant interest in the chemical and pharmaceutical industries.[1] Its structure, featuring a trifluoromethyl group (-CF3) at the para position of the benzene ring and a highly reactive sulfonyl chloride (-SO2Cl) moiety, imparts a unique combination of properties that make it an invaluable building block.[2][3] The potent electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, rendering it highly susceptible to nucleophilic attack.[2] This heightened reactivity is the cornerstone of its utility in forming stable sulfonamide and sulfonate ester linkages, which are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The trifluoromethyl group itself is a prized substituent in medicinal chemistry, known for its ability to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, TFMS-Cl serves as a crucial reagent for introducing the trifluoromethylated phenylsulfonyl motif into target molecules, thereby modulating their biological activity.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of TFMS-Cl is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 2991-42-6 | [3] |

| Molecular Formula | C7H4ClF3O2S | [3] |

| Molecular Weight | 244.62 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 30-34 °C | |

| Boiling Point | 76-78 °C at 1 mmHg | [3] |

| Density | 1.532 g/cm³ | [3] |

| Flash Point | >110 °C (>230 °F) |

Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride

The industrial and laboratory-scale synthesis of TFMS-Cl can be achieved through several routes, with the choice of method often depending on factors such as scale, purity requirements, and available starting materials. Two prominent synthetic strategies are direct sulfonylation and a multi-step process involving diazonium salt intermediates.[2]

Direct Sulfonylation of (Trifluoromethyl)benzene

This method involves the direct reaction of (trifluoromethyl)benzene with chlorosulfonic acid.[1] While seemingly straightforward, this approach can be challenging to control and may lead to the formation of isomeric byproducts, necessitating rigorous purification.[2]

Reaction Scheme:

Figure 1: Direct Sulfonylation of (Trifluoromethyl)benzene.

Synthesis via Diazonium Salt Intermediate

A more controlled, multi-step synthesis often proceeds through a diazonium salt intermediate, which offers greater regioselectivity and typically yields a purer product.[2] This pathway generally involves the diazotization of 4-(trifluoromethyl)aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. A similar, well-documented procedure for a related compound provides a reliable framework for this synthesis.[5]

Experimental Protocol: Synthesis of TFMS-Cl via Diazonium Salt

-

Step 1: Diazotization of 4-(Trifluoromethyl)aniline

-

In a well-ventilated fume hood, prepare a solution of 4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the mixture to between -10°C and -5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains within the specified range.

-

Continue stirring for an additional 45 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Step 2: Sulfonylation Reaction

-

In a separate reaction vessel, saturate glacial acetic acid with sulfur dioxide gas.

-

Add cuprous chloride to the acetic acid/sulfur dioxide solution, which will act as a catalyst.

-

Slowly add the cold diazonium salt solution from Step 1 to the catalyst-containing solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Step 3: Work-up and Purification

-

Pour the reaction mixture into a large volume of ice-water to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 4-(trifluoromethyl)benzenesulfonyl chloride.[6]

-

Figure 2: Workflow for the Synthesis of TFMS-Cl via a Diazonium Salt Intermediate.

Reactivity and Key Transformations

The synthetic utility of TFMS-Cl is primarily derived from its reactions with nucleophiles, leading to the formation of sulfonamides and sulfonate esters.[2][7]

Formation of Sulfonamides

TFMS-Cl reacts readily with primary and secondary amines to form the corresponding N-substituted sulfonamides.[2] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key structural motif in numerous therapeutic agents.[1] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2][8]

Reaction Mechanism:

Figure 3: General Reaction of TFMS-Cl with an Amine to form a Sulfonamide.

Experimental Protocol: Synthesis of a Sulfonamide

-

Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a slight excess of a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 4-(trifluoromethyl)benzenesulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous work-up to remove the base hydrochloride salt and any unreacted starting materials.

-

Purify the resulting sulfonamide by column chromatography or recrystallization.

Formation of Sulfonate Esters

In a similar fashion, TFMS-Cl reacts with alcohols in the presence of a base to yield sulfonate esters.[2] These esters are excellent leaving groups in nucleophilic substitution reactions and can also serve as protecting groups for alcohols.[1]

Reaction Mechanism:

Figure 4: General Reaction of TFMS-Cl with an Alcohol to form a Sulfonate Ester.

Applications in Drug Discovery and Development

The unique properties of the 4-(trifluoromethyl)phenylsulfonyl moiety make TFMS-Cl a valuable reagent in the synthesis of biologically active molecules.

-

Pharmaceutical Intermediates: It is a key building block for a variety of pharmaceuticals where the sulfonamide linkage is crucial for biological activity.[1]

-

Medicinal Chemistry: The introduction of the trifluoromethyl group can enhance a drug candidate's potency, metabolic stability, and cell membrane permeability.[1]

-

Agrochemicals: TFMS-Cl is also utilized in the synthesis of pesticides and herbicides.[2][6]

Safety, Handling, and Storage

4-(Trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification:

-

Reacts with water to release hydrochloric acid. [2]

Recommended Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Avoid contact with skin, eyes, and clothing.[1]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][11]

-

Spills should be contained and cleaned up promptly, avoiding exposure to water.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from moisture.[9]

-

Store under an inert atmosphere to prevent hydrolysis.

Conclusion

4-(Trifluoromethyl)benzenesulfonyl chloride is a powerful and versatile reagent in modern organic synthesis. Its heightened reactivity, driven by the electron-withdrawing trifluoromethyl group, makes it an efficient precursor for the synthesis of sulfonamides and sulfonate esters. These functional groups are integral to a vast number of compounds in the pharmaceutical and agrochemical sectors. A comprehensive understanding of its synthesis, reactivity, and handling protocols is essential for leveraging its full potential in research and development.

References

- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | 32333-53-2 | Benchchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2009, May 14).

- Buy 4-(Trifluoromethyl)benzenesulfonyl chloride | 2991-42-6 - Smolecule. (2023, August 15).

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonyl chloride 2991-42-6 - Guidechem. (n.d.).

- (a) Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride - PrepChem.com. (n.d.).

- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride - Safety Data Sheet - ChemicalBook. (2025, September 27).

- 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonyl chloride 97 2991-42-6 - Sigma-Aldrich. (n.d.).

- MSDS of 4-(Trifluoromethyl)benzenesulfonyl chloride - Capot Chemical. (2013, November 19).

- What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog. (2025, December 22).

Sources

- 1. Buy 4-(Trifluoromethyl)benzenesulfonyl chloride | 2991-42-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 9. fishersci.se [fishersci.se]

- 10. capotchem.com [capotchem.com]

- 11. chemicalbook.com [chemicalbook.com]

4-(Trifluoromethyl)benzenesulfonyl chloride molecular weight

An In-depth Technical Guide to 4-(Trifluoromethyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl), a pivotal reagent in modern organic synthesis. We delve into its fundamental physicochemical properties, established synthesis methodologies, and core reactivity. With a focus on its application in drug discovery and materials science, this document serves as a critical resource for researchers and development professionals. A detailed experimental protocol for sulfonamide synthesis is provided, illustrating the practical utility and considerations for employing this versatile building block. Safety, handling, and storage protocols are also detailed to ensure safe and effective use.

Introduction: The Significance of a Fluorinated Building Block

In the landscape of industrial and medicinal chemistry, 4-(Trifluoromethyl)benzenesulfonyl chloride (CAS No. 2991-42-6) is a cornerstone intermediate, valued for its versatile reactivity and role in constructing complex molecules.[1] Its importance stems from the unique combination of a highly reactive sulfonyl chloride moiety and an electron-withdrawing trifluoromethyl (CF₃) group. The CF₃ group is a privileged motif in pharmaceutical design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2][3]

This guide, written from the perspective of a senior application scientist, aims to provide not just the "what" but the "why" behind the properties and applications of TFMS-Cl. Understanding its inherent reactivity, driven by its electronic structure, is key to unlocking its full potential in synthesizing novel pharmaceuticals, agrochemicals, and advanced polymers.[1]

Physicochemical Properties & Characterization

At room temperature, 4-(Trifluoromethyl)benzenesulfonyl chloride is typically a white to off-white or light yellow crystalline solid.[4][5] The molecule's reactivity is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group, which is further activated by the strong electron-withdrawing nature of the para-substituted trifluoromethyl group.[1][4] This structural feature makes it an excellent reagent for introducing the 4-(trifluoromethyl)benzenesulfonyl group into other molecules via nucleophilic substitution.[1]

Table 1: Key Physicochemical Data for 4-(Trifluoromethyl)benzenesulfonyl chloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClF₃O₂S | [6] |

| Molecular Weight | 244.62 g/mol | [6][7] |

| CAS Number | 2991-42-6 | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 30-34 °C | [4] |

| Boiling Point | 76-78 °C @ 1 mmHg | [4] |

| Density | ~1.532 g/mL | [4] |

| Flash Point | >110 °C | |

| InChI Key | OZDCZHDOIBUGAJ-UHFFFAOYSA-N |

Standard analytical techniques are used to confirm the identity and purity of TFMS-Cl. Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and mass spectrometry provide characteristic signals corresponding to its functional groups and molecular weight.[6]

Synthesis and Industrial Production

4-(Trifluoromethyl)benzenesulfonyl chloride is not a naturally occurring compound and is produced synthetically.[4] Industrial-scale synthesis often involves the chlorosulfonation of 4-(trifluoromethyl)toluene.[4] However, other multi-step routes can offer greater control and purity.[1] A common laboratory and industrial pathway can start from o-chlorobenzotrifluoride, proceeding through nitration, reduction to an amine, and a subsequent diazotization-sulfonylation sequence.[8]

The choice of synthetic route is a critical decision based on balancing factors like cost, yield, purity requirements, and environmental impact. For instance, direct chlorination methods can be more straightforward but may lead to by-products that necessitate extensive purification.[1]

Caption: Generalized workflow for the synthesis of TFMS-Cl.

Core Reactivity: The Sulfonylation Reaction

The primary utility of TFMS-Cl lies in its role as a sulfonating agent. The sulfonyl chloride group is highly susceptible to nucleophilic attack. This reactivity is the foundation for creating two major classes of compounds:

-

Sulfonamides: Formed by reacting TFMS-Cl with primary or secondary amines.[1] This is one of the most important reactions in the synthesis of sulfa drugs and other bioactive molecules.

-

Sulfonate Esters: Formed by reacting TFMS-Cl with alcohols.[1]

The reaction with amines proceeds smoothly, typically in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). The base serves a crucial role: to neutralize the hydrochloric acid (HCl) by-product, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Reaction mechanism for the formation of sulfonamides from TFMS-Cl.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol details a representative procedure for synthesizing a sulfonamide from TFMS-Cl and a generic primary amine (e.g., benzylamine).

Objective: To synthesize N-benzyl-4-(trifluoromethyl)benzenesulfonamide.

Materials:

-

4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Pyridine (or Triethylamine) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup:

-

Rationale: Sulfonyl chlorides are moisture-sensitive, reacting with water to form the corresponding sulfonic acid.[1] Therefore, all glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Step: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane.

-

-

Addition of Reagents:

-

Rationale: The reaction is typically exothermic. Slow, controlled addition of the amine and base, especially while cooling, prevents temperature spikes that could lead to side reactions and degradation.

-

Step: Cool the solution to 0 °C using an ice bath. Add the base (pyridine, 1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq). A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Monitoring:

-

Rationale: Allowing the reaction to warm to room temperature provides sufficient thermal energy for the reaction to proceed to completion in a reasonable timeframe. Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the disappearance of the starting material (TFMS-Cl).

-

Step: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting sulfonyl chloride is fully consumed.

-

-

Aqueous Workup:

-

Rationale: The workup is a multi-step purification process. The HCl wash removes the excess pyridine base. The NaHCO₃ wash removes any unreacted starting material that may have hydrolyzed and any remaining acidic impurities. The brine wash removes the bulk of the water from the organic layer before the final drying step.

-

Step: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Step: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

-

Drying and Solvent Removal:

-

Rationale: Anhydrous MgSO₄ or Na₂SO₄ is used to remove residual water from the organic solvent, which is critical before solvent evaporation to obtain a clean, dry product.

-

Step: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Rationale: The crude product may still contain minor impurities. Recrystallization or column chromatography is employed to achieve high purity.

-

Step: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure sulfonamide product.

-

Safety, Handling, and Storage

4-(Trifluoromethyl)benzenesulfonyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.[6]

-

Hazards: It causes severe skin burns and eye damage.[6][9] It is moisture-sensitive and reacts with water, potentially liberating toxic and corrosive gas (HCl).[1][5][9]

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[9][10]

-

Wear appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Use only under anhydrous conditions, and avoid contact with water or moisture.[1]

-

In case of spills, do not expose the spill to water.[9] Sweep up the solid carefully and place it in a suitable container for disposal.[9][11]

-

-

Storage:

Conclusion

4-(Trifluoromethyl)benzenesulfonyl chloride is more than just a chemical; it is an enabling tool for innovation in science. Its unique electronic properties make it a highly effective and versatile reagent for synthesizing sulfonamides and sulfonate esters. While its reactivity demands careful handling and adherence to rigorous safety protocols, a thorough understanding of its properties and mechanisms allows researchers to leverage its power in the development of new medicines, agricultural products, and materials. As the demand for complex, fluorinated molecules continues to grow, the importance of key intermediates like TFMS-Cl will only increase.

References

- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)

- 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399.

- 4-(Trifluoromethyl)benzenesulfonyl chloride 97%. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride. Fisher Scientific.

- 4-(Trifluoromethyl)benzenesulfonyl chloride 2991-42-6. Guidechem.

- MSDS of 4-(Trifluoromethyl)benzenesulfonyl chloride. Capot Chemical.

- 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | 32333-53-2. Benchchem.

- 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6. Tokyo Chemical Industry (India) Pvt. Ltd.

- 2991-42-6|4-(Trifluoromethyl)benzenesulfonyl chloride. BLD Pharm.

- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzenesulfonyl chloride. Fisher Scientific.

- Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry (RSC Publishing).

- Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and m

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 4. Page loading... [wap.guidechem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2991-42-6|4-(Trifluoromethyl)benzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 8. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 9. fishersci.se [fishersci.se]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Versatile Reagent: A Technical Guide to 4-(Trifluoromethyl)benzenesulfonyl Chloride

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group (-CF3) is especially significant due to its strong electron-withdrawing nature, which can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2] 4-(Trifluoromethyl)benzenesulfonyl chloride (CAS No. 2991-42-6) has emerged as a cornerstone building block for introducing the 4-(trifluoromethyl)phenylsulfonyl moiety. This guide provides an in-depth analysis of this reagent, from its fundamental properties to its advanced applications, for researchers, scientists, and drug development professionals.

Nomenclature and Synonyms

Clarity in chemical communication is paramount. 4-(Trifluoromethyl)benzenesulfonyl chloride is known by a variety of names in literature and commerce. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

-

Systematic IUPAC Name: 4-(Trifluoromethyl)benzenesulfonyl chloride

-

Common Synonyms:

-

p-(Trifluoromethyl)benzenesulfonyl chloride

-

alpha,alpha,alpha-Trifluoro-p-toluenesulfonyl chloride

-

4-(Trifluoromethyl)benzene-1-sulfonyl chloride

-

[4-(Trifluoromethyl)phenyl]sulfonyl chloride

-

p-Trifluoromethylbenzenesulfonyl chloride

-

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in experimental design.

| Property | Value | Source |

| CAS Number | 2991-42-6 | |

| Molecular Formula | C7H4ClF3O2S | |

| Molecular Weight | 244.62 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 30-34 °C | |

| Boiling Point | 83-84 °C at 0.1 mmHg | |

| Solubility | Reacts with water. Soluble in many organic solvents. | |

| InChI Key | OZDCZHDOIBUGAJ-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of 4-(trifluoromethyl)benzenesulfonyl chloride can be achieved through several routes. A common industrial method involves the chlorosulfonation of 4-(trifluoromethyl)toluene.[3] Another prominent pathway proceeds through a multi-step synthesis involving diazonium salt intermediates, which can offer greater control and purity.[3]

The reactivity of 4-(trifluoromethyl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The potent electron-withdrawing effect of the para-trifluoromethyl group significantly enhances this electrophilicity, making the compound highly susceptible to nucleophilic attack.[3] This is the causal factor behind its utility in forming sulfonamides and sulfonate esters. The general mechanism for sulfonamide formation involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.[3]

Caption: Figure 1. A common synthetic route to 4-(Trifluoromethyl)benzenesulfonyl chloride.

Applications in Drug Development and Research

The primary application of 4-(trifluoromethyl)benzenesulfonyl chloride is as a key intermediate in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.[1]

1. Anti-inflammatory Agents (COX-2 Inhibitors): A notable example is in the synthesis of celecoxib and its analogues.[4][5][6] Celecoxib, a selective COX-2 inhibitor, features the 4-(trifluoromethyl)phenylsulfonamide moiety, which is crucial for its biological activity. The synthesis involves the reaction of a pyrazole derivative with 4-(methylphenyl)sulfonyl chloride, a close analogue of the topic compound. The trifluoromethyl group in related structures enhances the anti-inflammatory potency.

2. Antimicrobial Agents: The sulfonamide functional group is the basis for sulfa drugs, which inhibit bacterial folic acid synthesis.[1] Novel sulfonamides derived from 4-(trifluoromethyl)benzenesulfonyl chloride have shown significant antibacterial efficacy against pathogens like E. coli and Staphylococcus aureus.[1]

3. Agrochemicals: This reagent is also instrumental in the production of pesticides and herbicides.[7] The trifluoromethyl group contributes to the efficacy and stability of these agrochemicals.

4. Organic Synthesis: Beyond direct pharmaceutical applications, it is used in palladium-catalyzed desulfitative arylation reactions to synthesize β-arylated thiophenes and 2,5-diarylated pyrroles, which are important heterocyclic scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide

This protocol details a representative synthesis of a sulfonamide derivative using 4-(trifluoromethyl)benzenesulfonyl chloride.

Objective: To synthesize N-(4-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide via nucleophilic substitution.

Materials:

-

4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

4-Chloroaniline (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in dichloromethane.

-

Addition of Base: Add pyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-(4-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values.

Safety and Handling

4-(Trifluoromethyl)benzenesulfonyl chloride is a corrosive compound and is sensitive to moisture.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous conditions should be maintained during storage and handling to prevent hydrolysis, which releases corrosive hydrochloric acid.[3]

Conclusion

4-(Trifluoromethyl)benzenesulfonyl chloride is a highly valuable and versatile reagent in modern organic chemistry. Its unique electronic properties, conferred by the trifluoromethyl group, make it an essential building block for the synthesis of a wide array of biologically active molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link]

-

Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. [Link]

-

4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S. PubChem. [Link]

-

Understanding the Biological Significance and Synthesis of Trifluoromethylated Sulfonyl Chlorides. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

-

Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science. Wechem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)benzene-1-sulfonyl Chloride: From Synthesis to Pharmaceutical Application

An in-depth technical guide on the core topic of 4-(Trifluoromethyl)benzene-1-sulfonyl chloride is presented below, structured for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview, from its historical context to its practical applications, grounded in scientific integrity and detailed technical insights.

Authored for the Advanced Researcher and Drug Development Professional

As a key reagent in modern medicinal chemistry, 4-(trifluoromethyl)benzene-1-sulfonyl chloride has enabled significant advancements in drug design. This guide offers an in-depth exploration of its scientific journey, synthesis protocols, and critical role in the development of therapeutic agents.

Part 1: The Genesis of a Key Building Block: Discovery and Historical Context

The discovery of 4-(trifluoromethyl)benzene-1-sulfonyl chloride is not marked by a singular event but is rather a product of the broader evolution of organofluorine chemistry.[1][2] This field of study began in the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, occurring in 1835.[1] A significant milestone was the isolation of elemental fluorine in 1886 by Henri Moissan, which paved the way for more extensive research into fluorine-containing organic compounds.[2][3][]

The early 20th century saw the industrial production and application of organofluorine compounds, such as the commercialization of chlorofluorocarbons (CFCs) as refrigerants by DuPont in the 1930s and 1940s.[3] The anticancer activity of 5-fluorouracil, described in 1957, highlighted the potential of organofluorine compounds in medicine.[1]

The synthesis and utility of 4-(trifluoromethyl)benzene-1-sulfonyl chloride are therefore best understood as an outcome of these cumulative advancements. The development of methods to introduce the trifluoromethyl group onto aromatic rings, coupled with established chlorosulfonation techniques, made its production feasible and its application in various fields, including pharmaceuticals and materials science, a reality.[5]

Part 2: Synthesis, Mechanistic Insights, and Industrial Production

The primary industrial route to 4-(trifluoromethyl)benzene-1-sulfonyl chloride is through the direct chlorosulfonation of trifluoromethylbenzene.[5] Alternative multi-step pathways, for instance, those utilizing diazonium salt intermediates, can offer greater control and purity.[5][6]

Core Synthesis Protocol: Direct Chlorosulfonation

This method involves the electrophilic aromatic substitution of trifluoromethylbenzene with chlorosulfonic acid.

Experimental Workflow:

-

Reaction Setup : Trifluoromethylbenzene is slowly added to an excess of chlorosulfonic acid under cooled conditions (typically 0-10°C) with vigorous stirring in a well-ventilated fume hood.

-

Reaction Progression : The mixture is stirred for several hours, allowing it to gradually warm to room temperature to ensure the reaction goes to completion.

-

Quenching : The reaction mixture is carefully poured onto crushed ice to decompose the excess chlorosulfonic acid.

-

Extraction and Neutralization : The product is extracted with an organic solvent, and the organic layer is washed with a sodium bicarbonate solution to neutralize residual acid.

-

Drying and Isolation : The organic layer is dried, and the solvent is removed to yield the crude product.

-

Purification : The crude 4-(trifluoromethyl)benzene-1-sulfonyl chloride can be purified by vacuum distillation or recrystallization.

Causality and Experimental Rationale:

-

Excess Reagent : The use of excess chlorosulfonic acid acts as both a reactant and a solvent, driving the reaction to completion.

-

Temperature Control : The low-temperature addition is critical to manage the exothermic reaction and prevent the formation of byproducts.

-

Safety : The quenching step is highly exothermic and releases HCl gas, necessitating careful execution in a fume hood.

Reaction Mechanism:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the electrophile, generated from chlorosulfonic acid, attacks the benzene ring. The trifluoromethyl group is deactivating and directs the substitution to the meta and para positions, with the para product being the major isomer.

Caption: Synthesis workflow for 4-(trifluoromethyl)benzene-1-sulfonyl chloride.

Part 3: Applications in Drug Discovery and Development

4-(Trifluoromethyl)benzene-1-sulfonyl chloride is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] Its primary utility lies in the formation of sulfonamides through its reaction with amines.[5] The trifluoromethyl group imparts several desirable properties to drug molecules, including:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[]

-

Increased Lipophilicity : This property can improve a drug's ability to cross biological membranes.

-

Modulation of Physicochemical Properties : The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity and binding affinity of the molecule.[]

Case Study: Celecoxib (Celebrex)

A prominent example of a drug synthesized using 4-(trifluoromethyl)benzene-1-sulfonyl chloride is Celecoxib, a selective COX-2 inhibitor.[7][8] The synthesis involves the reaction of a substituted pyrazole with 4-(trifluoromethyl)benzene-1-sulfonyl chloride to form the final sulfonamide.[7]

Caption: Key reaction in the synthesis of Celecoxib.

Part 4: Physicochemical and Safety Data

A summary of the key physicochemical properties of 4-(trifluoromethyl)benzene-1-sulfonyl chloride is provided below.

| Property | Value |

| Molecular Formula | C7H4ClF3O2S[9][10] |

| Molecular Weight | 244.62 g/mol [9][10] |

| Melting Point | 30-34 °C[9][11] |

| Density | ~1.532 g/cm³[9] |

| CAS Number | 2991-42-6[9][10] |

Safety and Handling

4-(Trifluoromethyl)benzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[10] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, must be worn.[12][13] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9] It is incompatible with strong oxidizing agents and bases.[13]

References

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

- Okazoe, T. (2018). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Adhesion Society of Japan, 54(1), 1-8.

- Okazoe, T. (2018). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of Synthetic Organic Chemistry, Japan, 76(10), 1054-1059.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-(trifluoromethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). History of fluorine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of fluorine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

- 10. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | 2991-42-6 [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. nj.gov [nj.gov]

The Trifluoromethylsulfonyl Group: A Nexus of Reactivity and Application in Modern Chemistry

A Senior Application Scientist's Guide to the Enhanced Reactivity of Trifluoromethyl-Substituted Sulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Triflyl Group's Commanding Presence in Synthesis

In the landscape of organic synthesis, the trifluoromethanesulfonyl group, commonly known as the triflyl group (-SO₂CF₃), stands as a cornerstone of reactivity and versatility.[1] Its incorporation into a sulfonyl chloride (CF₃SO₂Cl), creating trifluoromethanesulfonyl chloride (triflyl chloride), furnishes a reagent of exceptional utility in the construction of complex molecular architectures.[1][2] This guide delves into the fundamental principles governing the reactivity of the trifluoromethyl-substituted sulfonyl chloride, offering a comprehensive resource for professionals in drug discovery and chemical research. We will explore the profound electronic influence of the trifluoromethyl group, dissect key transformations, provide detailed experimental protocols, and discuss the broad applications that underscore the importance of this powerful functional group.

The trifluoromethyl group is a potent electron-withdrawing substituent, a property that dramatically influences the lipophilicity, metabolic stability, and binding affinity of a molecule.[3] When appended to the sulfonyl chloride moiety, the trifluoromethyl group significantly enhances the electrophilicity of the sulfur atom, rendering it highly susceptible to nucleophilic attack.[4][5] This heightened reactivity is the cornerstone of its widespread use in the formation of sulfonamides and sulfonate esters, pivotal linkages in a vast array of pharmaceuticals and functional materials.[2][6]

Part 1: The Heart of the Matter: Enhanced Electrophilicity

The exceptional reactivity of triflyl chloride and its derivatives stems from the potent inductive effect of the three fluorine atoms in the trifluoromethyl group. This strong electron withdrawal polarizes the sulfur-chlorine bond, making the sulfur atom a hard and highly reactive electrophilic center.

To quantify this effect, we can consider the Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. The trifluoromethyl group possesses a significantly positive σp value, indicating its strong electron-withdrawing nature.[7][8] This translates to a greater partial positive charge on the sulfonyl sulfur, thereby accelerating the rate of nucleophilic substitution compared to less electron-deficient sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl).

Table 1: Comparison of Hammett Substituent Constants and Relative Reactivity

| Sulfonyl Chloride | Substituent | Hammett Constant (σp) | Relative Reactivity towards Nucleophiles |

| Triflyl Chloride | -CF₃ | +0.54 | Very High |

| Tosyl Chloride | -CH₃ | -0.17 | Moderate |

| Mesyl Chloride | -CH₃ | - | Moderate |

| Benzenesulfonyl Chloride | -H | 0 | Baseline |

Note: The relative reactivity is a qualitative assessment based on the electron-withdrawing/donating properties of the substituent.

This enhanced electrophilicity is the critical factor that drives the diverse and efficient reactivity of trifluoromethyl-substituted sulfonyl chlorides.

Part 2: Key Transformations: Harnessing the Power of the Triflyl Group

The triflyl group's primary role in synthetic chemistry is to serve as a highly efficient activating group for a variety of nucleophilic substitution reactions. The two most prominent transformations are the formation of sulfonamides and sulfonate esters.

Sulfonamide Synthesis: A Gateway to Bioactive Molecules

The reaction of triflyl chloride with primary or secondary amines provides a direct and efficient route to trifluoromethanesulfonamides (triflamides).[2] These motifs are prevalent in medicinal chemistry, contributing to the biological activity of numerous drugs.[3][6] The strong electron-withdrawing nature of the triflyl group significantly increases the acidity of the N-H proton in the resulting sulfonamide, a property that can be crucial for receptor binding and pharmacokinetic profiles.[1]

The reaction proceeds readily, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme: Sulfonamide Formation

Caption: General reaction for the synthesis of sulfonamides from amines and triflyl chloride.

Sulfonate Ester Synthesis: Crafting Superior Leaving Groups

The reaction of triflyl chloride with alcohols yields trifluoromethanesulfonate esters, or "triflates".[2][9] The triflate anion (CF₃SO₃⁻) is an exceptionally stable and, therefore, an excellent leaving group, often cited as one of the best available in organic synthesis.[10] This property makes triflates highly valuable intermediates for a wide range of subsequent transformations, including nucleophilic substitution and elimination reactions.[2][10]

The formation of a triflate from an alcohol proceeds with retention of stereochemistry at the carbinol center.[11]

Reaction Scheme: Sulfonate Ester Formation

Caption: General reaction for the synthesis of sulfonate esters from alcohols and triflyl chloride.

Part 3: Mechanistic Considerations: A Look Under the Hood

The reactions of sulfonyl chlorides with nucleophiles are generally considered to proceed through a nucleophilic substitution mechanism at the sulfur atom.[12][13] For highly reactive sulfonyl chlorides like triflyl chloride, the reaction with strong nucleophiles is typically a concerted SN2-like process.[14]

Proposed Mechanism: Nucleophilic Attack at the Sulfonyl Group

Caption: Proposed SN2-like mechanism for the reaction of triflyl chloride with a nucleophile.

The strong electron-withdrawing effect of the trifluoromethyl group stabilizes the developing negative charge on the oxygen atoms of the sulfonyl group in the transition state, thereby lowering the activation energy and accelerating the reaction.

Part 4: In the Lab: Experimental Protocols

The following protocols are illustrative examples for the synthesis of a sulfonamide and a sulfonate ester using a trifluoromethyl-substituted sulfonyl chloride. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol: Synthesis of N-Benzyltrifluoromethanesulfonamide

This protocol details the synthesis of a representative triflamide.

Step-by-Step Methodology:

-

To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of trifluoromethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-benzyltrifluoromethanesulfonamide.

Protocol: Synthesis of a Triflate Ester

This protocol describes the general procedure for converting an alcohol to a triflate.

Step-by-Step Methodology:

-

To a solution of the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -20 °C under an inert atmosphere, add trifluoromethanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at -20 °C for 30-60 minutes, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid decomposition of the product.

-

The resulting triflate is often used immediately in the next step without further purification due to potential instability.

Part 5: Broadening the Horizon: Applications in Drug Discovery and Beyond

The unique properties imparted by the trifluoromethylsulfonyl group have led to its widespread application in various fields, most notably in drug discovery and materials science.[6][15]

-

Medicinal Chemistry: The triflamide and triflate functionalities are present in a number of FDA-approved drugs.[16][17] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and improve cell membrane permeability.[3][18]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of the triflyl group can lead to the development of more potent and stable pesticides and herbicides.[10]

-

Materials Science: Trifluoromethyl-containing polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for specialized applications.[6]

-

Catalysis: Triflic acid, derived from the hydrolysis of triflyl chloride, is a superacid and a powerful catalyst in a variety of organic transformations.[19]

Part 6: Safety and Handling: A Necessary Precaution

Trifluoromethanesulfonyl chloride is a highly reactive and corrosive compound that requires careful handling.[5][19]

-

Moisture Sensitivity: It reacts vigorously with water and other protic solvents to produce corrosive hydrogen chloride gas and trifluoromethanesulfonic acid.[10][19] Therefore, all reactions and storage must be under strictly anhydrous conditions.

-

Toxicity and Corrosivity: It is toxic upon inhalation or ingestion and can cause severe burns to the skin and eyes.[5]

-

Storage: Triflyl chloride should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and strong bases.[19]

Conclusion: An Indispensable Tool in the Synthetic Chemist's Arsenal

The trifluoromethyl-substituted sulfonyl chloride is a testament to the power of fluorine chemistry in modern organic synthesis. Its enhanced electrophilicity, a direct consequence of the strong electron-withdrawing trifluoromethyl group, makes it an exceptionally reactive and versatile reagent. From the construction of life-saving pharmaceuticals to the development of advanced materials, the triflyl group continues to be an indispensable tool for chemists pushing the boundaries of molecular design and innovation. A thorough understanding of its reactivity, coupled with stringent safety practices, will undoubtedly continue to fuel groundbreaking discoveries in the chemical sciences.

References

- Stability and safe use strategy of trifluoromethanesulfonyl chloride. Wechem. (2025-06-03).

- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society.

- from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint).

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction …. OUCI.

- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)

- Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethyl

- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.

- Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl trifl

- Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and m

- Understanding the Biological Significance and Synthesis of Trifluoromethylated Sulfonyl Chlorides. NINGBO INNO PHARMCHEM CO.,LTD.

- Triflyl group. Grokipedia. (2026-01-03).

- CAS 421-83-0: Trifluoromethanesulfonyl chloride. CymitQuimica.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. NIH. (2017-12-19).

- Selection of Hammett constant σ + values for selected functional....

- Trifluoromethanesulfonyl chloride reacts with alcohols to form sulfon

- Trifluoromethanesulfonyl Chloride (CAS 421-83-0). Sinocure Chemical Group.

- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. (2023-11-18).

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 421-83-0: Trifluoromethanesulfonyl chloride [cymitquimica.com]

- 6. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethanesulfonyl chloride reacts with alcohols to form sulfonate .. [askfilo.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]

The Trifluoromethyl Group: A Paradigm of Electron-Withdrawing Effects in Benzenesulfonyl Chloride Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Its profound electron-withdrawing nature dramatically alters the physicochemical properties of the parent molecule, influencing reactivity, lipophilicity, metabolic stability, and target binding affinity.[3][4] This guide provides an in-depth technical exploration of the electron-withdrawing effects of the trifluoromethyl group within the context of benzenesulfonyl chloride, a versatile reagent in organic synthesis. We will dissect the fundamental principles governing these effects, present detailed experimental protocols for the synthesis and application of trifluoromethyl-substituted benzenesulfonyl chlorides, and offer field-proven insights into their utility in drug discovery and development.

The Trifluoromethyl Group: A Potent Electron Sink

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[5] This potent effect arises from the strong inductive effect (-I) of the three highly electronegative fluorine atoms. The carbon-fluorine bond is exceptionally strong and polarized, leading to a significant withdrawal of electron density from the attached benzene ring.[6] This electron deficiency profoundly influences the reactivity of other functional groups on the ring, most notably the sulfonyl chloride moiety.

Quantifying the Electron-Withdrawing Effect: Hammett Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent. The trifluoromethyl group exhibits large positive Hammett constants, indicative of its strong electron-withdrawing nature.

| Substituent | σ_meta | σ_para |

| -CF₃ | 0.44 | 0.57 |

| -NO₂ | 0.73 | 0.78 |

| -CN | 0.62 | 0.67 |

| -Cl | 0.37 | 0.22 |

| -CH₃ | -0.06 | -0.16 |

| Data compiled from various sources.[7] |

As the table illustrates, the trifluoromethyl group's electron-withdrawing capacity is comparable to that of other strong deactivating groups like the cyano and nitro groups. This property is central to its role in modifying molecular properties for various applications.

Synthesis of Trifluoromethyl-Substituted Benzenesulfonyl Chlorides

The preparation of trifluoromethyl-substituted benzenesulfonyl chlorides can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern (ortho, meta, or para) and the availability of starting materials.

From Trifluoromethyl-Substituted Anilines via Diazotization

A common and reliable method involves the diazotization of a trifluoromethyl-substituted aniline, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst. This approach offers good yields and regiochemical control.[8]

Caption: Diazotization-based synthesis of trifluoromethyl-benzenesulfonyl chloride.

Experimental Protocol: Synthesis of m-(Trifluoromethyl)benzenesulfonyl Chloride [8]

-

Diazotization: To a mechanically stirred mixture of concentrated hydrochloric acid and glacial acetic acid, add m-(trifluoromethyl)aniline in one portion. The hydrochloride salt will precipitate. Cool the mixture to 0-5°C in an ice-salt bath.

-

Sodium Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline hydrochloride suspension, maintaining the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete.

-

Sulfur Dioxide Introduction: In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing copper(I) chloride.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the rate of addition to maintain a moderate evolution of nitrogen gas.

-

Work-up: After the addition is complete, allow the mixture to stand at room temperature overnight. Pour the reaction mixture into ice-water. The sulfonyl chloride will separate as an oil.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Direct Chlorosulfonylation

Direct chlorosulfonylation of trifluoromethylbenzene with chlorosulfonic acid is another viable route. However, this method can sometimes lead to mixtures of isomers, requiring careful purification.[9]

Enhanced Reactivity of the Sulfonyl Chloride Moiety

The potent electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group.[9] This makes trifluoromethyl-substituted benzenesulfonyl chlorides highly reactive towards nucleophiles.

Caption: Inductive effect of the CF₃ group on sulfonyl chloride reactivity.

This enhanced reactivity is highly advantageous in the synthesis of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical agents. The reaction with amines to form sulfonamides, for instance, often proceeds smoothly under mild conditions, frequently in the presence of a base to neutralize the liberated HCl.[9]

Applications in Drug Discovery and Development

The unique properties imparted by the trifluoromethyl group make it a "privileged" substituent in medicinal chemistry.[10] Its incorporation into drug candidates can lead to significant improvements in their pharmacokinetic and pharmacodynamic profiles.

Enhanced Lipophilicity and Membrane Permeability

The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[1][4]

Improved Metabolic Stability